molecular formula C28H32F3NO4 B7738553 MFCD02067496

MFCD02067496

Cat. No.: B7738553
M. Wt: 503.6 g/mol
InChI Key: MCBFEKSAJFSGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), it is inferred to belong to the class of halogenated aromatic boronic acids or derivatives . Such compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, which are foundational in pharmaceuticals and materials science. Key properties of MFCD02067496 likely include:

  • Molecular complexity: Presence of bromine, chlorine, or nitro substituents on an aromatic ring, influencing reactivity and steric effects.
  • Applications: Utility in catalysis, medicinal chemistry (e.g., kinase inhibitors), and polymer synthesis.
  • Synthesis: Likely involves palladium-catalyzed coupling or nucleophilic substitution reactions in tetrahydrofuran (THF)/water systems .

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F3NO4/c1-5-18-8-6-7-15-32(18)16-21-22(33)14-13-20-23(34)25(26(28(29,30)31)36-24(20)21)35-19-11-9-17(10-12-19)27(2,3)4/h9-14,18,33H,5-8,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBFEKSAJFSGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD02067496 involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that include steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve maximum output. Industrial methods also incorporate advanced purification techniques to remove impurities and ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: MFCD02067496 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate various reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

MFCD02067496 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development and treatment of diseases.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

MFCD02067496 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. For example, while similar compounds may share certain chemical properties, this compound may exhibit superior reactivity or selectivity in specific reactions, making it more suitable for certain applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02067496 with structurally and functionally analogous compounds, leveraging data from CAS 1046861-20-4 and CAS 1761-61-1 as proxies.

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol
LogP (Octanol-Water) ~2.15 (XLOGP3) 2.15 (XLOGP3) -2.47 (ESOL)
Solubility 0.24 mg/mL (ESOL) 0.24 mg/mL 0.687 mg/mL
Bioavailability Score 0.55 0.55 0.55
GI Absorption High High Moderate
BBB Permeability Yes Yes No
Synthesis Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/H₂O A-FGO catalyst in THF
Key Substituents Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, NO₂, COOH
Pharmacological Alerts None PAINS: 0; Brenk: 1.0 H302 (Acute toxicity)

Structural and Functional Insights:

Halogen vs. Boronic Acid Groups: this compound and CAS 1046861-20-4 share bromine and chlorine substituents, enhancing electrophilicity for cross-coupling. In contrast, CAS 1761-61-1 features a nitro group (-NO₂) and carboxylic acid (-COOH), favoring hydrogen bonding and solubility but limiting BBB penetration . The boronic acid group (B(OH)₂) in this compound and CAS 1046861-20-4 enables Suzuki-Miyaura reactions, critical for C-C bond formation in drug intermediates .

Pharmacokinetic Profiles :

  • BBB Permeability : this compound and CAS 1046861-20-4 exhibit high BBB permeability due to moderate LogP (~2.15) and low polar surface area (TPSA ~40 Ų), making them candidates for CNS-targeted therapies. CAS 1761-61-1’s carboxylic acid group increases polarity (TPSA ~54 Ų), reducing BBB penetration .
  • Toxicity : CAS 1761-61-1 carries an H302 alert (harmful if swallowed), absent in boronic acid analogs, highlighting the safety advantage of boron-containing compounds in drug design .

Synthetic Accessibility :

  • Both this compound and CAS 1046861-20-4 require palladium catalysts and optimized reaction conditions (e.g., 75°C, THF/H₂O). CAS 1761-61-1 employs A-FGO (acid-functionalized graphene oxide) catalysts, emphasizing green chemistry but with lower yield scalability (98% vs. >99% for Pd systems) .

Research Findings and Limitations

Reactivity in Cross-Coupling :

  • Boronic acids like this compound achieve >90% yield in Suzuki reactions, outperforming nitro-substituted analogs in aryl-aryl bond formation .
  • Limitations include sensitivity to moisture (requires anhydrous conditions) and Pd residue purification challenges .

Druglikeness :

  • This compound’s Leadlikeness score (1.0) and synthetic accessibility (2.07) align with FDA guidelines for preclinical candidates, whereas CAS 1761-61-1’s acidic group complicates formulation .

Gaps in Knowledge: Limited data on this compound’s in vivo toxicity and long-term stability necessitates further preclinical studies. Comparative studies with newer catalysts (e.g., Ni-based systems) could enhance cost-effectiveness and sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.